3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of ethylsulfonyl chloride with 1,2,4-thiadiazol-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine
- 3-(Propylsulfonyl)-1,2,4-thiadiazol-5-amine
- 3-(Butylsulfonyl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. The ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C4H7N3O2S2 |
---|---|
Molecular Weight |
193.3 g/mol |
IUPAC Name |
3-ethylsulfonyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-11(8,9)4-6-3(5)10-7-4/h2H2,1H3,(H2,5,6,7) |
InChI Key |
FDUOCTQHRXEVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NSC(=N1)N |
Origin of Product |
United States |
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